Picibanil

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Picibanil, also known as OK-432, is a lyophilized biological preparation derived from the Su strain of Streptococcus pyogenes (group A). This compound has been extensively used in Japan as an immunotherapeutic agent, particularly for the treatment of malignant tumors and lymphangiomas. This compound is known for its ability to induce a robust immune response, making it a valuable tool in various medical applications .

准备方法

Synthetic Routes and Reaction Conditions: Picibanil is prepared by treating the Su strain of Streptococcus pyogenes with benzylpenicillin and heat. The process involves the following steps:

- Cultivation of Streptococcus pyogenes in a suitable growth medium.

- Treatment of the bacterial cells with benzylpenicillin to inactivate them.

- Lyophilization (freeze-drying) of the treated bacterial cells to produce a stable powder form .

Industrial Production Methods: The industrial production of this compound follows a similar process but on a larger scale. The cultivation of Streptococcus pyogenes is carried out in bioreactors, and the subsequent steps of inactivation and lyophilization are performed using industrial-grade equipment to ensure consistency and quality .

化学反应分析

Types of Reactions: Picibanil primarily undergoes immunological reactions rather than traditional chemical reactions. When administered, it stimulates the immune system, leading to the production of various cytokines and activation of immune cells .

Common Reagents and Conditions: The primary reagent involved in the preparation of this compound is benzylpenicillin, which is used to inactivate the bacterial cells. The lyophilization process requires controlled temperature and pressure conditions to ensure the stability of the final product .

Major Products Formed: The major product formed from the preparation of this compound is the lyophilized powder containing inactivated Streptococcus pyogenes cells. This powder is reconstituted with a suitable solvent before administration .

科学研究应用

Picibanil has a wide range of scientific research applications, including:

Chemistry:

Biology:

Medicine:

- Approved in Japan for the treatment of malignant tumors and lymphangiomas.

- Used in sclerotherapy for the treatment of benign cystic diseases of the neck .

- Explored as an adjuvant in dendritic cell-based anticancer immunotherapy .

Industry:

作用机制

Picibanil exerts its effects by stimulating the immune system. Once administered, it attracts immune cells to the site of injection, initiating a robust inflammatory response. This response involves the activation of macrophages and dendritic cells, leading to the production of various cytokines. This compound acts, at least in part, via the Toll-like receptor 4-MD2 signaling pathway, which plays a crucial role in the innate immune response .

相似化合物的比较

- Bleomycin sulfate

- Triamcinolone acetonide

- Interferon-alfa

- Ethanol

Comparison: Picibanil is unique in its ability to induce a selective fibrosis of lymphangiomas, making it particularly effective for the treatment of these conditions. Unlike other sclerosing agents such as ethanol and bleomycin sulfate, this compound has a well-documented safety profile and has been extensively studied for its immunomodulatory effects .

属性

CAS 编号 |

54836-26-9 |

|---|---|

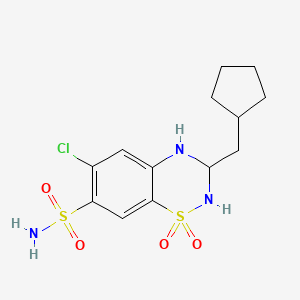

分子式 |

C16H17N2O4S- |

分子量 |

333.4 g/mol |

IUPAC 名称 |

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C16H18N2O4S/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/p-1/t11-,12+,14-/m1/s1 |

InChI 键 |

JGSARLDLIJGVTE-MBNYWOFBSA-M |

手性 SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C |

规范 SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

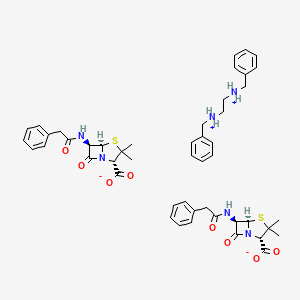

![N,N'-dimethyl-N'-[[5-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]-1H-pyrazol-4-yl]methyl]ethane-1,2-diamine](/img/structure/B10762462.png)

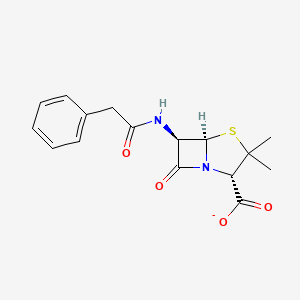

![1-[[4-[(E)-N-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]-C-methylcarbonimidoyl]-2-ethylphenyl]methyl]azetidine-3-carboxylic acid](/img/structure/B10762469.png)

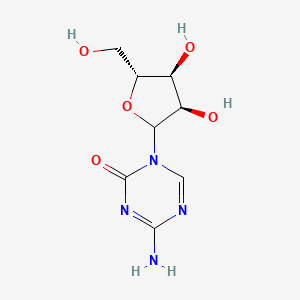

![4-amino-1-[(3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one](/img/structure/B10762486.png)

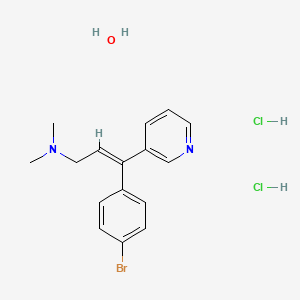

![2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B10762494.png)

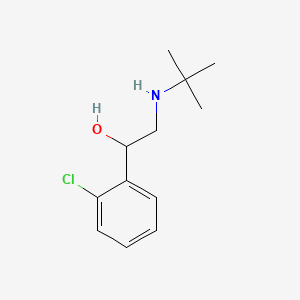

![[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid;hydrate](/img/structure/B10762527.png)